![molecular formula C8H14OS B086402 1-Oxa-4-thiaspiro[4.5]decane CAS No. 177-15-1](/img/structure/B86402.png)
1-Oxa-4-thiaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxa-4-thiaspiro[4.5]decane, also known as OTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique spirocyclic structure of OTD makes it an attractive scaffold for the design and development of novel drugs with improved pharmacological properties.
作用机制
The mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane is not fully understood, but several studies have suggested that it interacts with various molecular targets, including tubulin, cytokines, and neurotransmitter receptors. 1-Oxa-4-thiaspiro[4.5]decane has been shown to bind to the colchicine binding site of tubulin, which prevents the polymerization of microtubules and disrupts cell division. 1-Oxa-4-thiaspiro[4.5]decane has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Furthermore, 1-Oxa-4-thiaspiro[4.5]decane has been shown to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
生化和生理效应
1-Oxa-4-thiaspiro[4.5]decane has been reported to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, 1-Oxa-4-thiaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. Inflammatory responses involve the production of pro-inflammatory cytokines, which contribute to the pathogenesis of various diseases. 1-Oxa-4-thiaspiro[4.5]decane has been reported to suppress the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In addition, 1-Oxa-4-thiaspiro[4.5]decane has been shown to protect neurons from oxidative stress and neurotoxicity, which may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
1-Oxa-4-thiaspiro[4.5]decane has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an attractive scaffold for drug design and development. 1-Oxa-4-thiaspiro[4.5]decane has also been shown to exhibit potent biological activities, which makes it a promising lead compound for drug discovery. However, the synthesis of 1-Oxa-4-thiaspiro[4.5]decane can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the research on 1-Oxa-4-thiaspiro[4.5]decane. One potential direction is the design and synthesis of novel analogs of 1-Oxa-4-thiaspiro[4.5]decane with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 1-Oxa-4-thiaspiro[4.5]decane, which may provide insights into its therapeutic potential. Furthermore, the evaluation of the safety and efficacy of 1-Oxa-4-thiaspiro[4.5]decane in preclinical and clinical studies is needed to determine its potential as a therapeutic agent. Overall, the research on 1-Oxa-4-thiaspiro[4.5]decane has the potential to lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of 1-Oxa-4-thiaspiro[4.5]decane involves the reaction of a thiol with an epoxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening process, followed by a cyclization step to form the spirocyclic structure. Several methods have been reported for the synthesis of 1-Oxa-4-thiaspiro[4.5]decane, including the use of microwave irradiation, ultrasound, and flow chemistry.
科学研究应用
1-Oxa-4-thiaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Oxa-4-thiaspiro[4.5]decane has shown promising results as a potent inhibitor of tubulin polymerization, which is a crucial process for cell division. 1-Oxa-4-thiaspiro[4.5]decane has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-Oxa-4-thiaspiro[4.5]decane has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
177-15-1 |
|---|---|
产品名称 |
1-Oxa-4-thiaspiro[4.5]decane |
分子式 |
C8H14OS |
分子量 |
158.26 g/mol |
IUPAC 名称 |
1-oxa-4-thiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14OS/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 |
InChI 键 |
AWAPQLQRGOLHTD-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCCS2 |
规范 SMILES |
C1CCC2(CC1)OCCS2 |
其他 CAS 编号 |
177-15-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
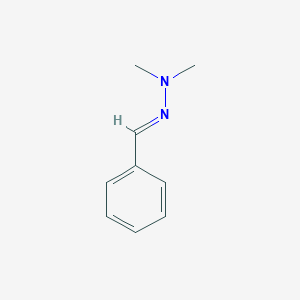
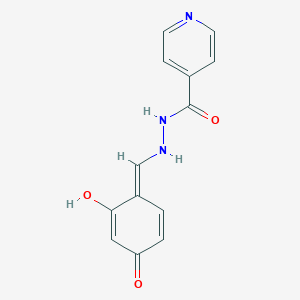
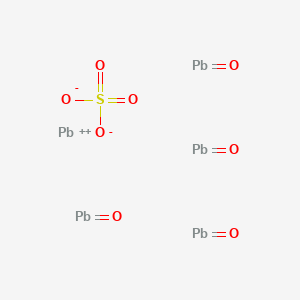
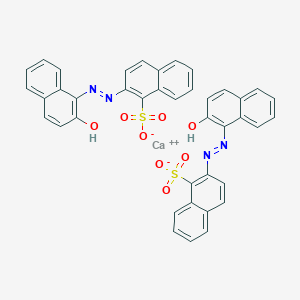
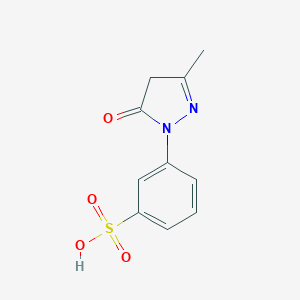
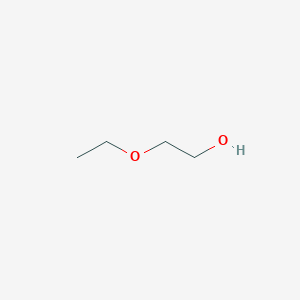
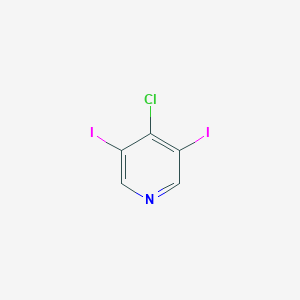
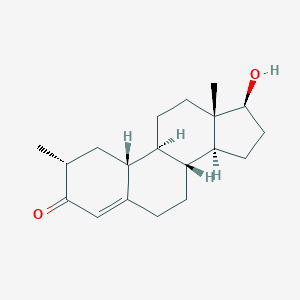
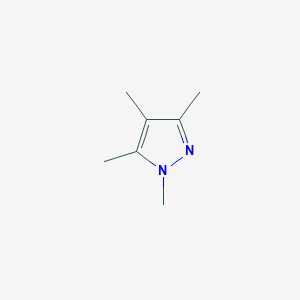
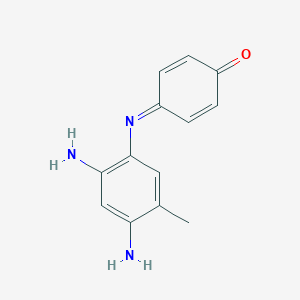
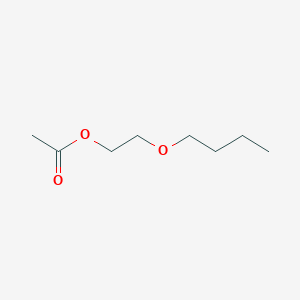
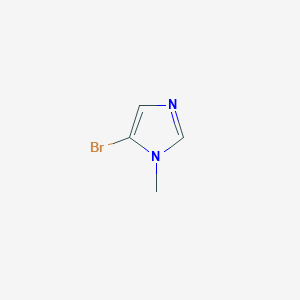
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)